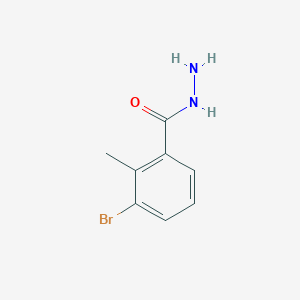

3-Bromo-2-methylbenzhydrazide

Descripción general

Descripción

3-Bromo-2-methylbenzhydrazide is a brominated aromatic hydrazide derivative with the molecular formula C₈H₉BrN₂O. It is commercially available as a specialty chemical, primarily used in organic synthesis and pharmaceutical research . Such derivatives are pivotal in medicinal chemistry for developing bioactive agents, including antimicrobial, antiviral, and anticancer compounds .

The compound’s bromine and methyl substituents likely influence its electronic and steric properties, modulating reactivity in condensation reactions (e.g., with aldehydes or ketones) and coordination chemistry. Its synthesis may parallel methods for analogous bromobenzohydrazides, such as acid-amine coupling followed by cyclization or oxidation under microwave conditions .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El fumarato de dimetilo se sintetiza mediante la esterificación del ácido fumárico con metanol. La reacción suele implicar el uso de un catalizador ácido como el ácido sulfúrico. La reacción general es la siguiente:

Ácido fumárico+2Metanol→Fumarato de dimetilo+Agua

Métodos de producción industrial: En entornos industriales, la producción de fumarato de dimetilo implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso incluye:

Reactivos: Ácido fumárico y metanol.

Catalizador: Ácido sulfúrico u otro catalizador ácido adecuado.

Condiciones de reacción: La reacción suele llevarse a cabo a temperaturas elevadas para aumentar la velocidad de reacción.

Purificación: El producto se purifica mediante destilación o recristalización para eliminar cualquier material de partida sin reaccionar y subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: El fumarato de dimetilo experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El fumarato de dimetilo puede oxidarse para formar ácido fumárico.

Reducción: Puede reducirse para formar ácido succínico.

Sustitución: Puede sufrir reacciones de sustitución nucleófila en las que los grupos éster son reemplazados por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).

Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar nucleófilos como los iones hidróxido (OH⁻) o las aminas (NH₂R).

Productos principales:

Oxidación: Ácido fumárico.

Reducción: Ácido succínico.

Sustitución: Diversos fumaratos sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El fumarato de dimetilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la síntesis de otros compuestos.

Biología: Se estudia por sus efectos en las vías celulares y su potencial como antioxidante.

Medicina: Más allá de su uso en el tratamiento de la esclerosis múltiple, el fumarato de dimetilo también se está investigando por su potencial en el tratamiento de otras enfermedades autoinmunes y afecciones que implican estrés oxidativo.

Industria: Se utiliza como plastificante y como aditivo en diversos procesos industriales.

Mecanismo De Acción

El mecanismo de acción exacto del fumarato de dimetilo en la esclerosis múltiple no se conoce del todo. Se cree que implica la activación de la vía del factor nuclear (eritroide derivado 2)-like 2 (Nrf2). Esta vía se activa en respuesta al estrés oxidativo y conduce a la regulación al alza de los elementos de respuesta antioxidante . Se cree que el fumarato de dimetilo se degrada hasta su metabolito activo, el fumarato de monometilo, que luego ejerce sus efectos modulando la respuesta inmunitaria y reduciendo la inflamación .

Compuestos similares:

Acetato de glatiramer (Copaxone): Otro medicamento utilizado para tratar las formas recurrentes de la esclerosis múltiple. Es una combinación de cuatro aminoácidos y actúa modulando la respuesta inmunitaria.

Ocrelizumab (Ocrevus): Un anticuerpo monoclonal CD20 que se dirige a los linfocitos B y reduce la inflamación en los pacientes con esclerosis múltiple.

Fumarato de monometilo (Bafiertam): Una alternativa bioequivalente al fumarato de dimetilo, utilizada para las mismas indicaciones.

Singularidad de Tecfidera: Tecfidera es único en su mecanismo de acción, que implica la vía Nrf2 y su capacidad de modular la respuesta inmunitaria a través de su metabolito activo, el fumarato de monometilo . Esto lo diferencia de otros tratamientos para la esclerosis múltiple que pueden dirigirse a vías o células inmunitarias diferentes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 3-Bromo-2-methylbenzhydrazide

Substituent Impact :

- Bromine : Enhances electrophilic substitution reactivity and steric bulk. Brominated derivatives often exhibit improved bioactivity due to increased lipophilicity .

- Methyl (C2): In this compound, the methyl group may hinder rotational freedom, affecting crystal packing and solubility compared to non-methylated analogues .

- Hydroxy/Methoxy Groups : Compounds like (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide demonstrate intramolecular hydrogen bonding (O–H⋯O), stabilizing planar conformations and enhancing thermal stability .

Key Observations :

- Microwave vs. Reflux: Microwave irradiation (e.g., in DMSO) accelerates cyclization/oxidation steps, improving yields for quinazolinone derivatives . Traditional reflux methods remain prevalent for hydrazone formation, as seen in .

- Catalytic Systems: Palladium/copper catalysts (Sonogashira coupling) and Suzuki-Miyaura conditions are critical for cross-coupling brominated intermediates into complex architectures .

Table 3: Comparative Physicochemical Data

Notable Trends:

- Hydrogen Bonding : Intramolecular H-bonding (e.g., O–H⋯O in 3-Bromo-2-hydroxybenzaldehyde) reduces solubility in apolar solvents but enhances crystalline stability .

- Biological Activity : Bromine and hydroxy/methoxy groups synergize in derivatives like (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide, showing potent anticancer activity .

Actividad Biológica

3-Bromo-2-methylbenzhydrazide is a chemical compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its bromine and hydrazide functional groups, has been studied for various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound has the molecular formula and a molecular weight of approximately 217.07 g/mol. The structure includes a bromine atom at the 3-position of a methyl-substituted benzhydrazide framework, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.07 g/mol |

| CAS Number | 108485-07-0 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. A study focused on hydrazone derivatives showed that certain compounds possess moderate antimicrobial activity against various microorganisms, suggesting that this compound could have similar effects due to its structural similarities .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazides are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit such properties, making it a candidate for further investigation in inflammatory disease models .

Study on Hydrazone Derivatives

A significant study evaluated the biological activity of several hydrazone derivatives synthesized from benzoic acid derivatives. The findings indicated that some compounds exhibited promising antibacterial and antifungal activities. While this compound was not the primary focus, its structural analogs showed effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Antitumor Activity Evaluation

In another study assessing the cytotoxic effects of various hydrazones on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .

The mechanism by which hydrazides exert their biological effects often involves the interaction with specific cellular targets, leading to alterations in signaling pathways associated with cell growth and apoptosis. For instance:

- Antimicrobial Mechanism : Disruption of bacterial cell walls or interference with essential metabolic pathways.

- Antitumor Mechanism : Induction of oxidative stress or modulation of apoptotic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory mediators and cytokines.

Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.

Q & A

Q. Basic: What synthetic methodologies are established for 3-Bromo-2-methylbenzhydrazide?

Answer:

The synthesis typically involves two key steps: (1) bromination of a methyl-substituted benzoic acid precursor and (2) hydrazide formation. For example:

- Step 1 : Bromination of 2-methylbenzoic acid using bromine (Br₂) in the presence of FeBr₃ as a catalyst yields 3-bromo-2-methylbenzoic acid .

- Step 2 : Reaction of the brominated benzoic acid with hydrazine (NH₂NH₂) under reflux in ethanol forms the hydrazide derivative. This method is analogous to protocols used for structurally related benzohydrazides .

Table 1: Representative Synthetic Routes

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Methylbenzoic acid | Br₂, FeBr₃, 80°C, 6h | 75-85 | |

| 3-Bromo-2-methylbenzoic acid | Hydrazine hydrate, EtOH, reflux | 60-70 |

Q. Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

The bromine atom at the 3-position acts as an electrophilic site, enabling participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Key factors include:

- Electronic Effects : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, facilitating oxidative addition with palladium catalysts .

- Steric Considerations : The methyl group at the 2-position may hinder coupling efficiency, requiring optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

Example Application :

In a study on brominated benzaldehyde derivatives, coupling with arylboronic acids achieved >80% yield using Pd(PPh₃)₄ and K₂CO₃ in DMF at 90°C .

Q. Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 7.1–8.0 ppm) and confirms hydrazide linkage (N–H at δ 9.5–10.5 ppm) .

- IR Spectroscopy : Detects N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₈BrN₂O: calc. 242.9854, obs. 242.9851) .

Q. Advanced: How can competing side reactions during functionalization be mitigated?

Answer:

Common side reactions include hydrolysis of the hydrazide group or undesired halogen exchange. Mitigation strategies:

- Controlled pH : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent hydrolysis of the hydrazide moiety .

- Catalyst Selection : Use Pd₂(dba)₃ with sterically bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling reactions .

- Temperature Optimization : Lower reaction temperatures (40–60°C) reduce decomposition in air-sensitive protocols .

Case Study :

Functionalization of this compound with phenylacetylene via Sonogashira coupling achieved 72% yield using PdCl₂(PPh₃)₂/CuI in THF at 60°C .

Q. Basic: What are the documented biological activities of related benzohydrazides?

Answer:

While direct data on this compound is limited, structurally similar compounds exhibit:

- Antiproliferative Activity : Hydrazide derivatives with bromine and methyl groups showed IC₅₀ values of 2.7–4.9 µM against HEPG2 liver carcinoma cells .

- Antimicrobial Properties : Brominated benzohydrazides inhibit Staphylococcus aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .

Table 2: Biological Activities of Analogues

| Compound | Biological Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative | HEPG2 (Liver Cancer) | 2.70 ± 0.28 µM | |

| 3-Bromo-4-hydroxybenzaldehyde | S. aureus | 8 µg/mL |

Q. Advanced: How can computational modeling guide the design of derivatives?

Answer:

Density Functional Theory (DFT) calculations predict:

- Reactivity Hotspots : The bromine atom and hydrazide group are key sites for nucleophilic/electrophilic interactions .

- Binding Affinity : Molecular docking with EGFR kinase (PDB: 1M17) suggests hydrogen bonding between the hydrazide N–H and Thr766 residue (ΔG = −8.2 kcal/mol) .

Methodological Note :

Use software like Gaussian 16 for geometry optimization (B3LYP/6-31G*) and AutoDock Vina for docking simulations .

Q. Basic: What are the storage and handling recommendations?

Answer:

- Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use glove boxes for air-sensitive reactions; LC-MS monitoring is advised to detect degradation .

Q. Advanced: What analytical challenges arise in purity assessment?

Answer:

Key challenges include:

- Hydrazide Degradation : Trace water in solvents generates benzoic acid impurities. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Halogen Contamination : Residual Br⁻ from synthesis must be quantified via ion chromatography (detection limit: 0.1 ppm) .

Propiedades

IUPAC Name |

3-bromo-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKSCUEVFJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391565 | |

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-07-0 | |

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.